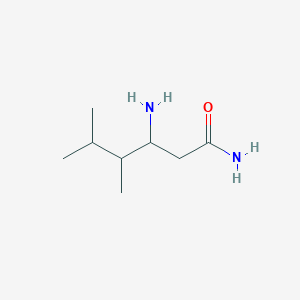

3-Amino-4,5-dimethylhexanamide

Description

Significance of Amide Functional Groups in Contemporary Organic and Bioorganic Chemistry

The amide functional group, characterized by a nitrogen atom bonded to a carbonyl carbon, is one of the most vital and ubiquitous linkages in both chemistry and biology. organicchemexplained.comfiveable.me Its importance is underscored by its role as the foundational building block in the structure of peptides, proteins, and enzymes, where the bond linking amino acids is known as a peptide bond. organicchemexplained.comsapub.org This prevalence makes a thorough understanding of the amide group critical for students and professionals in chemistry, biology, medicine, and pharmacy. organicchemexplained.com

The unique properties of the amide bond arise from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. nih.gov This resonance imparts significant double-bond character to the C-N bond, resulting in a planar geometry and restricted rotation. This structural rigidity is fundamental to establishing the secondary and tertiary structures of proteins, such as alpha-helices and beta-sheets, which are crucial for their biological function.

Beyond their biological role in proteins, amides are integral to the pharmaceutical industry. sapub.org The amide group is exceptionally stable compared to other carbonyl derivatives like esters, making it a reliable linker in drug molecules. organicchemexplained.com It is estimated that approximately 25% of all approved drugs and a significant portion of drug candidates feature at least one amide bond in their structure. sapub.org Furthermore, the ability of amides to participate in hydrogen bonding allows them to bind effectively to protein targets, a key aspect of drug design. chemistrytalk.org The functional group is also a cornerstone of polymer chemistry, forming the repeating units of materials like Nylon and Kevlar. chemistrytalk.org

Table 1: Examples of Molecules Featuring the Amide Functional Group

| Compound Name | Context/Significance |

|---|---|

| Aspartame | An artificial sweetener containing a peptide bond. |

| Penicillin | A class of antibiotics featuring a strained beta-lactam (a cyclic amide) ring. |

| Paracetamol | A widely used analgesic and antipyretic drug containing an amide group. sapub.org |

| Nylon 6,6 | A common synthetic polymer (a polyamide) known for its strength and flexibility. chemistrytalk.org |

| Kevlar | A high-strength synthetic fiber (an aramid) whose properties derive from strong intermolecular hydrogen bonding between amide groups. chemistrytalk.org |

Structural Classification and Overview of Alpha-, Beta-, and Gamma-Amino Amide Architectures

Amino amides are a class of organic compounds that, like their more famous counterparts amino acids, contain both an amino group (-NH₂) and a carbonyl-containing group—in this case, an amide (-CONH₂). The classification into alpha- (α), beta- (β), and gamma- (γ) forms depends on the relative position of the amino group along the carbon backbone with respect to the amide's carbonyl carbon. quora.comquora.com

Alpha-Amino Amides (α-Amino Amides): The amino group is attached to the alpha-carbon, which is the carbon atom directly adjacent to the carbonyl group. These are the amide derivatives of the proteinogenic alpha-amino acids.

Beta-Amino Amides (β-Amino Amides): The amino group is bonded to the beta-carbon, which is the second carbon atom away from the carbonyl group. quora.com 3-Amino-4,5-dimethylhexanamide is a prime example of a β-amino amide, as its amino function is located at the C3 position. These structures are of significant interest in medicinal chemistry and the development of peptidomimetics and foldamers. researchgate.netbeilstein-journals.org

Gamma-Amino Amides (γ-Amino Amides): The amino group is attached to the gamma-carbon, the third carbon atom from the carbonyl group. quora.com A well-known example of a related structure is γ-aminobutyric acid (GABA), a key neurotransmitter. google.com

This structural variation significantly influences the molecule's chemical properties and three-dimensional shape, which in turn affects its biological activity and interaction with other molecules. quora.com The synthesis of stereochemically pure β-amino amides is an active area of research, employing methods like the asymmetric Mannich reaction and multicomponent reactions to control the formation of chiral centers. researchgate.netacs.org

Table 2: Comparison of Amino Amide Architectures

| Classification | Position of Amino Group | General Structure (R = Alkyl/Aryl) | Example Compound |

|---|---|---|---|

| Alpha (α) | Carbon-2 (adjacent to carbonyl) | R-CH(NH₂)-CONH₂ | Alaninamide |

| Beta (β) | Carbon-3 | R-CH(NH₂)-CH₂-CONH₂ | 3-Amino-4,5-dimethylhexanamide |

| Gamma (γ) | Carbon-4 | R-CH(NH₂)-CH₂-CH₂-CONH₂ | 4-Aminobutanamide (GABA amide) |

Defining the Stereochemical Landscape of 3-Amino-4,5-dimethylhexanamide: Enantiomeric and Diastereomeric Considerations

Stereochemistry is a critical aspect of molecular science, particularly for compounds intended for biological applications. The structure of 3-Amino-4,5-dimethylhexanamide contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the C3 and C4 positions of the hexanamide (B146200) backbone.

C3: This carbon is bonded to a hydrogen atom, an amino group (-NH₂), a carboxamide methyl group (-CH₂CONH₂), and the rest of the alkyl chain (-CH(CH₃)CH(CH₃)CH₃).

C4: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), the C3 part of the chain, and an isopropyl group (-CH(CH₃)₂).

The presence of two distinct chiral centers means that 3-Amino-4,5-dimethylhexanamide can exist as 2² = 4 possible stereoisomers. These isomers can be grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is diastereomeric.

The specific configurations at each chiral center are designated using the Cahn-Ingold-Prelog (R/S) priority rules. The four stereoisomers of 3-Amino-4,5-dimethylhexanamide are:

(3R, 4R)-3-Amino-4,5-dimethylhexanamide

(3S, 4S)-3-Amino-4,5-dimethylhexanamide

(3R, 4S)-3-Amino-4,5-dimethylhexanamide

(3S, 4R)-3-Amino-4,5-dimethylhexanamide

The synthesis of specific, single stereoisomers is a significant challenge in organic chemistry, often requiring advanced techniques like asymmetric synthesis or chiral resolution. acs.orgacs.org The interest in specific isomers is highlighted by the assignment of distinct CAS Registry Numbers for different forms, such as 1841181-23-4 for the (3R) isomer. bldpharm.com The stereochemical purity of such compounds is paramount, as different enantiomers or diastereomers can exhibit vastly different biological activities.

Table 3: Stereoisomers of 3-Amino-4,5-dimethylhexanamide

| Isomer Configuration | Relationship to (3R, 4R) | Stereochemical Relationship |

|---|---|---|

| (3R, 4R) | - | Reference |

| (3S, 4S) | Mirror Image | Enantiomer |

| (3R, 4S) | Not a Mirror Image | Diastereomer |

| (3S, 4R) | Not a Mirror Image | Diastereomer |

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-amino-4,5-dimethylhexanamide |

InChI |

InChI=1S/C8H18N2O/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11) |

InChI Key |

MMIXVQHYQIWIHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(CC(=O)N)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4,5 Dimethylhexanamide

Asymmetric and Stereoselective Synthesis of 3-Amino-4,5-dimethylhexanamide Isomers

The creation of the chiral framework of 3-Amino-4,5-dimethylhexanamide is a key challenge, requiring methods that can selectively produce one of the four possible stereoisomers.

Chiral pool synthesis leverages naturally occurring chiral molecules as inexpensive starting materials. For 3-Amino-4,5-dimethylhexanamide, amino acids such as L-valine or L-isoleucine are suitable starting points, as their side chains structurally resemble the C4-C5 portion of the target molecule. A potential synthetic route could begin with L-valine, extending the carbon chain and subsequently introducing the C3-amino group. This strategy embeds the chirality of the starting material into the final product. scielo.br

Alternatively, chiral auxiliary-based synthesis offers a reliable and predictable method for inducing stereochemistry. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of β-branched amino acids like the precursor to our target compound, Evans' oxazolidinone auxiliaries and Myers' pseudoephedrine amides are particularly effective. nih.govorganic-chemistry.org For example, an acyl oxazolidinone can undergo a diastereoselective conjugate addition of an amine equivalent or an enolate alkylation to set the stereocenters before the auxiliary is cleaved. nih.gov

Table 1: Comparison of Chiral Auxiliary-Based Strategies This table is a conceptual representation based on established methodologies.

| Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Evans' Oxazolidinones | Enolate Alkylation / Conjugate Addition | Steric shielding by the auxiliary's substituent directs the approach of the electrophile/nucleophile. | High diastereoselectivity, well-established, reliable. | Requires stoichiometric use of the auxiliary, cleavage step needed. |

| Myers' Pseudoephedrine Amides | Enolate Alkylation | The chiral amide forms a rigid chelated enolate, exposing one face to alkylation. | High diastereoselectivity, auxiliary is often recoverable, versatile. | Cleavage to the carboxylic acid can require harsh conditions. |

| Schöllkopf's Bis-Lactim Ethers | Alkylation of a Glycine (B1666218) Equivalent | The chiral scaffold dictates the trajectory of the incoming electrophile. | Provides access to various α-amino acids. | Primarily for α-amino acids, requires modification for β-amino acid synthesis. |

Catalytic asymmetric methods provide a more atom-economical approach to creating the chiral centers of 3-Amino-4,5-dimethylhexanamide. These reactions use a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product. Key strategies include:

Asymmetric Conjugate Addition: A powerful method involves the 1,4-conjugate (or Michael) addition of an amine source to an α,β-unsaturated precursor, such as (E)-4,5-dimethylhex-2-enoyl amide. Chiral metal complexes (e.g., using copper or rhodium) or organocatalysts like chiral Brønsted acids can catalyze this transformation with high enantioselectivity. chinesechemsoc.orgrsc.orgrsc.org

Asymmetric Hydrogenation: An alternative route is the asymmetric hydrogenation of a dehydro-amino acid or enamide precursor. A chiral transition-metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can selectively reduce the double bond to yield the desired stereoisomer with high fidelity. acs.orghilarispublisher.com

Dynamic Kinetic Resolution (DKR): This advanced strategy is employed when the starting material is a racemate that can interconvert between its enantiomers under the reaction conditions. A chiral catalyst selectively reacts with one enantiomer much faster than the other, effectively converting the entire racemic mixture into a single, highly enriched stereoisomer of the product. acs.orgnih.govnih.govchemrxiv.org Chiral phosphoric acids have been shown to catalyze such transformations to produce β-amino amides with excellent diastereo- and enantiocontrol. acs.orgnih.govnih.gov

With two adjacent stereocenters (C3 and C4), controlling their relative orientation (syn or anti) is crucial. This diastereoselective control can be achieved through either substrate-based or catalyst-based methods.

In a substrate-controlled approach, a precursor with a pre-existing stereocenter at C4 (perhaps derived from the chiral pool) is used. The inherent steric and electronic properties of this chiral center then direct the introduction of the amino group at C3 to favor one diastereomer over the other, often following predictable models like the Felkin-Anh model for nucleophilic addition.

In a catalyst-controlled approach, the chiral catalyst is the primary director of stereochemistry, capable of overriding the influence of any existing stereocenter in the substrate. This allows for the synthesis of either the syn or anti diastereomer from the same starting material simply by choosing the appropriate catalyst enantiomer. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been effective in the diastereoselective alkylation of glycine derivatives to produce β-branched amino acids. organic-chemistry.org This powerful control enables access to all four possible stereoisomers of the target molecule. chemrxiv.orgnih.gov

Functional Group Interconversions and Derivatization at the Amino and Amide Moieties

The presence of both a primary amine and a primary amide group allows for a wide range of selective chemical modifications of 3-Amino-4,5-dimethylhexanamide. wikipedia.org The distinct reactivity of these functional groups enables targeted derivatization. wikipedia.org

The primary amine in 3-Amino-4,5-dimethylhexanamide serves as a key site for nucleophilic attack and can undergo a variety of selective transformations. Due to its higher basicity and nucleophilicity compared to the amide nitrogen, the primary amine can be targeted with high chemoselectivity.

N-Acylation: The amine can be selectively acylated to form a new amide bond. Reagents like acid imidazolides have been shown to react exclusively with primary amines, even in the presence of other functionalities. nih.govresearchgate.net Similarly, potassium acyltrifluoroborates under acidic conditions can chemoselectively acylate primary amines while tolerating secondary amines and other functional groups. acs.org

N-Alkylation: Mono-selective N-alkylation of primary amines can be achieved using various catalytic systems to prevent overalkylation. researchgate.net For instance, ruthenium-catalyzed reactions using alcohols as alkylating agents have demonstrated high selectivity for mono-alkylation. researchgate.net

Carbamate Formation: The reaction of the primary amine with reagents like Boc-imidazole, formed from Boc anhydride (B1165640) and imidazole, allows for the selective formation of N-Boc protected carbamates. researchgate.net

Deamination: Advanced methods allow for the direct deamination of primary aliphatic amines under mild conditions, converting the C-N bond to a C-H bond. nih.gov This transformation can be facilitated by anomeric amide reagents through an isodiazene intermediate, offering remarkable functional group tolerance. nih.gov

| Reaction Type | Reagent/Catalyst Example | Conditions | Product Type | Selectivity Principle |

| N-Acylation | Acid Imidazolide (B1226674) | Room Temperature | N-Acyl derivative | High reactivity of imidazolide with primary amines. nih.govresearchgate.net |

| N-Alkylation | Alcohols with Ruthenium catalyst | 70-100 °C | N-Alkyl derivative | Kinetic hindrance prevents overalkylation. researchgate.net |

| Carbamate Formation | Boc-imidazole | Anhydrous Toluene | N-Boc protected amine | Selective coupling of Boc-imidazole with primary amine. researchgate.net |

| Deamination | N-pivaloyloxy-N-alkoxyamide (anomeric amide) | Room Temperature, Acetonitrile | Alkane (amine replaced by H) | Formation of a monosubstituted isodiazene intermediate. nih.gov |

The amide bond of 3-Amino-4,5-dimethylhexanamide is significantly stable due to resonance delocalization. nih.gov However, it can be cleaved under specific conditions. The rate of hydrolysis is generally slow at neutral pH but can be accelerated by acid, base, or enzymatic catalysis. nih.gov

Studies on model compounds indicate that the hydrolysis kinetics can be influenced by neighboring functional groups. scienceopen.com For 3-Amino-4,5-dimethylhexanamide, the proximate primary amino group could potentially participate in an intramolecular catalytic mechanism, especially under conditions where the amine is protonated, which might affect the stability and hydrolysis rate of the amide bond. The hydrolysis of unconstrained amides can be significantly accelerated when both an amino and a carboxyl group are in close proximity, suggesting that intramolecular catalysis can play a crucial role. scienceopen.com While the target molecule lacks a carboxyl group, the principle of neighboring group participation remains relevant. The transformation can also be achieved using metal complexes, such as palladium aquo complexes, which can mediate amide bond cleavage under neutral conditions. nih.gov

Introducing stereocontrolled modifications to the hexanamide (B146200) backbone of 3-Amino-4,5-dimethylhexanamide presents a synthetic challenge. The chiral centers at positions 3, 4, and potentially 5, require highly selective reactions to modify the carbon skeleton without causing racemization. Stereocontrolled synthesis could potentially be achieved by creating a chiral enolate from a suitable precursor, followed by diastereoselective alkylation. The directing effect of the existing chiral centers and functional groups would be crucial for controlling the stereochemical outcome.

Alternatively, biocatalytic methods offer a powerful approach for stereocontrolled modifications. wisc.educhemrxiv.org Enzymes are renowned for their ability to perform highly stereoselective C-C bond-forming reactions. wisc.edu For instance, engineered enzymes could potentially catalyze aldol-type additions or other modifications on a precursor to 3-Amino-4,5-dimethylhexanamide, thereby installing new stereocenters with high fidelity. chemrxiv.org

Sustainable and Process-Intensified Synthesis of 3-Amino-4,5-dimethylhexanamide

Modern synthetic chemistry emphasizes the development of sustainable and efficient manufacturing processes. For a molecule like 3-Amino-4,5-dimethylhexanamide, this involves moving from traditional batch synthesis to more advanced, process-intensified methodologies like continuous-flow synthesis.

Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, higher consistency, and greater scalability. osti.govmit.edu A typical lab-scale continuous-flow system for the synthesis of an amino amide would consist of high-precision pumps (e.g., HPLC or syringe pumps) to deliver solutions of reactants into a mixing unit (e.g., a T-mixer), followed by a reactor coil or microfluidic chip where the reaction occurs. mit.edu The reactor is often placed in a temperature-controlled environment, and a back-pressure regulator is used to maintain pressure, allowing for heating solvents above their boiling points. mit.edumdpi.com

For the synthesis of 3-Amino-4,5-dimethylhexanamide, a flow process could be designed for the amidation step. For example, a solution of an activated ester of 3-amino-4,5-dimethylhexanoic acid and a separate solution of ammonia (B1221849) in a suitable solvent could be pumped and mixed, then passed through a heated reactor coil. mdpi.com This approach allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity while minimizing reaction time and waste generation. osti.govalmacgroup.com The small reactor volume enhances safety, especially when working with volatile or hazardous reagents like ammonia. mdpi.com

| Component | Function | Advantage in Amino Amide Synthesis |

| High-Precision Pumps | Deliver reactants at a constant, controlled flow rate. mit.edu | Precise stoichiometric control, reproducibility. osti.gov |

| T-Mixer/Static Mixer | Ensures rapid and efficient mixing of reactant streams. mit.edu | Homogeneous reaction conditions, improved reaction rates. |

| Reactor Coil (e.g., PFA, SS) | Provides the volume for the reaction to proceed for a specific residence time. mit.edu | Excellent heat transfer, precise temperature control. vapourtec.com |

| Back-Pressure Regulator | Maintains a set pressure within the system. mit.edu | Allows superheating of solvents for accelerated reaction rates. mdpi.com |

| In-line Purification/Analysis | Integration of purification (e.g., separators) or analytical tools (e.g., LC-MS). osti.gov | Real-time monitoring and potential for multi-step telescoped synthesis. osti.gov |

Solvent Replacement Strategies and Green Chemistry Metrics in Amidation Processes

The industrial synthesis of amides, a critical class of compounds in pharmaceuticals and materials science, has traditionally relied on solvents that are now recognized as hazardous to human health and the environment. The principles of green chemistry necessitate a shift towards more sustainable practices, with a strong focus on solvent selection and the quantitative evaluation of a process's environmental impact. For the synthesis of 3-Amino-4,5-dimethylhexanamide , applying these principles is crucial for developing an efficient and environmentally benign manufacturing process.

Traditional amidation reactions are frequently carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc), or chlorinated solvents like dichloromethane (B109758) (DCM). nih.govnsf.govresearchgate.net While effective in solubilizing reactants, these solvents pose significant health risks, including reprotoxicity, and are subject to increasing regulatory restrictions. nih.govresearchgate.net The disposal of chlorinated solvents also presents safety issues and increased costs. nih.gov Consequently, significant research has been directed towards identifying and implementing greener solvent alternatives.

Promising replacements for these hazardous solvents in amidation processes include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), dimethyl carbonate (DMC), and ethyl acetate (B1210297) (EtOAc). nsf.govrsc.orgrsc.org Studies have shown that solvents like 2-MeTHF, DMC, and EtOAc can effectively replace DCM and DMF in many common amide coupling reactions, often providing comparable or even superior performance. rsc.orgrsc.org 2-MeTHF, derivable from renewable resources like corncobs, is a particularly attractive alternative. nsf.gov Furthermore, enzymatic approaches using biocatalysts such as Candida antarctica lipase (B570770) B (CALB) have demonstrated high efficiency in greener solvents like CPME, offering a sustainable route to amides with high conversions and yields. nih.govmdpi.comnih.gov The use of water as a solvent, often in conjunction with surfactants to form micelles, represents another significant advancement in green amidation, minimizing the use of organic solvents entirely. acs.orgresearchgate.netchemrxiv.orgorganic-chemistry.org

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. The most prominent among these for industrial applications is the Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. ucl.ac.ukwhiterose.ac.uk A lower PMI indicates a more efficient and less wasteful process. Other important metrics include Atom Economy (AE) , which calculates the proportion of reactant atoms incorporated into the final product, and the E-Factor , which measures the kilograms of waste produced per kilogram of product. nih.govpnas.org

The selection of a solvent and reaction methodology has a profound impact on these metrics. For instance, a comparison of different amidation routes often reveals significant variations in their environmental footprint.

This table presents illustrative data for a representative amidation reaction to demonstrate the impact of solvent choice on green chemistry metrics. The values are based on typical findings in the literature for similar reactions and are not specific to the synthesis of 3-Amino-4,5-dimethylhexanamide.

Detailed Research Findings:

Recent research has provided valuable insights into optimizing amidation reactions from a green chemistry perspective.

Solvent Screening: A systematic evaluation of alternative solvents for common amide coupling reactions demonstrated that DMC, EtOAc, and 2-MeTHF are excellent replacements for DCM and DMF. rsc.orgrsc.org These solvents are not only more environmentally benign but also simplify workup procedures due to their lower boiling points and water miscibility compared to DMF. rsc.orgrsc.org

Enzymatic Synthesis: The use of immobilized lipases, such as CALB, in green solvents like CPME has been shown to catalyze the direct amidation of carboxylic acids and amines with high efficiency and selectivity, achieving over 99% conversion in some cases. nih.govmdpi.comnih.gov This method avoids the need for coupling reagents and operates under mild conditions. nih.govmdpi.comnih.gov

Aqueous Amidation: The development of surfactant-mediated amidation in water has emerged as a highly sustainable strategy. acs.orgorganic-chemistry.org Using surfactants like TPGS-750-M, it is possible to create nanomicelles that act as microreactors, enabling high yields for a broad range of substrates even at room temperature. organic-chemistry.org This approach significantly reduces the E-factor and allows for the recycling of the aqueous medium. organic-chemistry.org

Continuous Flow Technology: Coupling green solvents with continuous flow reactors can further enhance the sustainability of amide synthesis. acs.org Continuous processes can lead to higher productivity, better process control, and reduced waste generation, with some aqueous-based flow systems reporting PMIs as low as 3.6.

By integrating these solvent replacement strategies and rigorously applying green chemistry metrics, the synthesis of 3-Amino-4,5-dimethylhexanamide can be designed to be not only economically viable but also environmentally responsible, aligning with the modern imperatives of sustainable chemical manufacturing.

Iii. State of the Art Spectroscopic and Diffraction Based Characterization of 3 Amino 4,5 Dimethylhexanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the precise three-dimensional structure of organic molecules in solution. For a molecule such as 3-amino-4,5-dimethylhexanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for a comprehensive analysis.

The structural complexity of 3-amino-4,5-dimethylhexanamide, particularly the presence of multiple methyl groups and stereocenters, necessitates careful assignment of its proton (¹H) and carbon (¹³C) NMR signals. While specific experimental data for this compound is not publicly available in the literature, expected chemical shifts can be predicted based on established increments and spectral data of analogous structures. msu.eduoregonstate.edu

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the amide group, the methine proton at the C3 position, the methylene (B1212753) protons at the C2 position, and the various methyl and methine protons of the isopropyl and secondary butyl fragments. The amide protons (CONH₂) typically appear as broad signals due to quadrupole effects of the nitrogen atom and their chemical exchange.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to resonate at the downfield end of the spectrum (typically 170-180 ppm). The carbons bearing the amino group (C3) and those in the alkyl chain would appear at characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts for 3-Amino-4,5-dimethylhexanamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H₂N-C=O | 7.0 - 8.0 | br s | - |

| H-3 | 3.0 - 3.5 | m | - |

| H-2 | 2.2 - 2.6 | m | - |

| H-4 | 1.6 - 2.0 | m | - |

| H-5 | 1.3 - 1.7 | m | - |

| CH₃ (on C4) | 0.8 - 1.0 | d | ~6-7 |

| CH₃ (on C5) | 0.8 - 1.0 | d | ~6-7 |

| CH₃ (isopropyl) | 0.8 - 1.0 | d | ~6-7 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Chemical Shifts for 3-Amino-4,5-dimethylhexanamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (C1) | 175 - 180 |

| C3 | 50 - 60 |

| C2 | 40 - 50 |

| C4 | 35 - 45 |

| C5 | 25 - 35 |

| CH₃ groups | 10 - 25 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

To unambiguously connect the proton and carbon frameworks and to confirm the stereochemistry, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. rsc.org For 3-amino-4,5-dimethylhexanamide, COSY would be used to trace the spin systems within the molecule, for instance, showing correlations between the H-3 proton and the adjacent H-2 and H-4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org It allows for the definitive assignment of which protons are attached to which carbons. For example, the signal for the C3 carbon would show a cross-peak with the signal for the H-3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. rsc.org It is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the amide protons could show a correlation to the C2 carbon, and the methyl protons would show correlations to their neighboring carbons, helping to assemble the full carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly powerful for determining stereochemistry. For 3-amino-4,5-dimethylhexanamide, NOESY could help to establish the relative configuration of the stereocenters at C3 and C4 by observing spatial proximities between specific protons.

The presence of a sterically hindered amide bond in 3-amino-4,5-dimethylhexanamide suggests the possibility of restricted rotation around the C-N bond. researchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the conformational dynamics and the energy barriers associated with such rotations. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the rotational energy barrier.

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like 3-amino-4,5-dimethylhexanamide. nih.gov In positive ion mode, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Given the molecular formula C₈H₁₈N₂O, the monoisotopic mass is 158.1419 g/mol . Therefore, the ESI-MS spectrum should exhibit a strong peak at an m/z of approximately 159.1492. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition.

Predicted ESI-MS Data for 3-Amino-4,5-dimethylhexanamide

| Ion | Predicted m/z |

| [M+H]⁺ | 159.1492 |

| [M+Na]⁺ | 181.1311 |

Note: The presence and intensity of adduct ions like [M+Na]⁺ depend on the sample purity and the mobile phase used.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.netnih.gov The analysis of the resulting product ions provides detailed structural information. For protonated 3-amino-4,5-dimethylhexanamide, characteristic fragmentation pathways would involve the loss of small neutral molecules and cleavage of the carbon-carbon bonds.

Common fragmentation patterns for amino amides include:

Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the precursor ion is a common fragmentation pathway for primary amines.

Loss of water (H₂O): If the amide group is protonated, a loss of water (18 Da) can occur.

Cleavage of the amide bond: This can lead to the formation of an acylium ion or an amino-containing fragment.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines. libretexts.org

By analyzing the m/z values of the fragment ions with high resolution, the elemental composition of each fragment can be determined, allowing for the confident mapping of the fragmentation pathways and further confirmation of the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive analytical technique indispensable for the purity assessment of pharmaceutical compounds and the analysis of complex mixtures. nih.govlcms.cz The method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz For a compound such as 3-Amino-4,5-dimethylhexanamide, LC-MS serves to separate the target molecule from any starting materials, by-products, or degradation products before the separated components are detected and identified by their mass-to-charge ratio (m/z).

The process typically involves a reversed-phase HPLC column, where 3-Amino-4,5-dimethylhexanamide would be eluted using a gradient of an aqueous mobile phase and an organic solvent, such as acetonitrile, often containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov As the components elute from the column, they are introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions. The mass analyzer then separates these ions based on their m/z value, allowing for the generation of a mass spectrum.

The purity of a 3-Amino-4,5-dimethylhexanamide sample is determined by comparing the peak area of the target compound in the chromatogram to the total area of all detected peaks. This technique is sensitive enough to detect and quantify trace-level impurities, even those with structures closely related to the main component. researchgate.netnih.gov LC-MS methods have been successfully developed for the quantification of various amino acids and their derivatives in complex matrices, demonstrating the technique's reliability and specificity. nih.gov The high resolution and accuracy of modern mass spectrometers further allow for the confirmation of the elemental composition of the parent compound and its impurities.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds. sns.it These methods are particularly sensitive to the structural features of 3-Amino-4,5-dimethylhexanamide, namely its primary amino (-NH₂) and primary amide (-CONH₂) groups, and the hydrogen bonding interactions they facilitate. acs.orgspectroscopyonline.com

The IR and Raman spectra of 3-Amino-4,5-dimethylhexanamide would be expected to show distinct bands corresponding to the vibrations of its constituent functional groups. The primary amide and primary amine moieties have several characteristic vibrational modes. spectroscopyonline.com

The primary amine group (-NH₂) is characterized by:

N-H Stretching: Two bands are typically observed for the primary amine N-H stretches: an asymmetric stretch at a higher wavenumber (approx. 3500-3380 cm⁻¹) and a symmetric stretch at a lower wavenumber (approx. 3420-3280 cm⁻¹). spcmc.ac.inorgchemboulder.comspectroscopyonline.com

N-H Bending (Scissoring): A medium to strong absorption appears in the range of 1650-1580 cm⁻¹. spectroscopyonline.comorgchemboulder.com

N-H Wagging: A broad, strong band is often seen in the 910-665 cm⁻¹ region. orgchemboulder.com

The primary amide group (-CONH₂) is identified by several key absorptions, often referred to as "Amide bands":

N-H Stretching: Like primary amines, primary amides show two N-H stretching bands, typically in the 3370-3170 cm⁻¹ range in the solid state due to hydrogen bonding. spectroscopyonline.com

Amide I (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum of an amide, appearing strongly in the range of 1680-1630 cm⁻¹. spcmc.ac.inresearchgate.net Its position is sensitive to conjugation and hydrogen bonding. spectroscopyonline.com

Amide II (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, is found near 1650-1620 cm⁻¹. spectroscopyonline.com

C-N Stretching: This vibration is often coupled with others and can be difficult to assign definitively, but typically appears in the 1420-1400 cm⁻¹ region for primary amides. rasayanjournal.co.in

Below is a table summarizing the expected characteristic vibrational frequencies for the functional groups in 3-Amino-4,5-dimethylhexanamide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | 3500 - 3380 | Medium |

| N-H Symmetric Stretch | 3420 - 3280 | Medium | |

| N-H Scissoring | 1650 - 1580 | Medium-Strong | |

| N-H Wagging | 910 - 665 | Strong, Broad | |

| C-N Stretch | 1250 - 1020 | Weak-Medium | |

| Primary Amide | N-H Stretches (H-bonded) | 3370 - 3170 | Medium, Two bands |

| Amide I (C=O Stretch) | 1680 - 1630 | Strong | |

| Amide II (N-H Bend) | 1650 - 1620 | Medium-Strong | |

| C-N Stretch | 1420 - 1400 | Medium |

Data compiled from sources spectroscopyonline.comspcmc.ac.inorgchemboulder.comrasayanjournal.co.in.

Hydrogen bonding has a profound effect on vibrational spectra. spectroscopyonline.com Because 3-Amino-4,5-dimethylhexanamide possesses both hydrogen bond donor (N-H from both amine and amide) and acceptor (C=O from amide) sites, its solid-state spectrum will be dominated by the effects of intermolecular hydrogen bonding. mdpi.com These effects serve as clear spectroscopic signatures:

Frequency Shifts: N-H and C=O stretching frequencies are shifted to lower wavenumbers (red-shifted) when involved in hydrogen bonding. This is because the H-bond weakens the N-H and C=O bonds, lowering the energy required to stretch them. spectroscopyonline.comspcmc.ac.in

Peak Broadening: Absorption bands corresponding to groups involved in hydrogen bonding, particularly N-H and O-H stretches, become significantly broader. spectroscopyonline.com This is due to the presence of a population of molecules with a range of hydrogen bond strengths and geometries, leading to a distribution of vibrational frequencies.

Intensity Enhancement: The intensity of stretching vibration bands, such as N-H stretching, often increases upon hydrogen bond formation.

The presence of a broad N-H stretching envelope in the 3400-3100 cm⁻¹ region, as opposed to sharp bands seen in dilute, non-polar solutions, would be a definitive spectroscopic indicator of strong intermolecular hydrogen bonding in a sample of 3-Amino-4,5-dimethylhexanamide. spcmc.ac.in Similarly, the Amide I band's position towards the lower end of its typical range (e.g., ~1640 cm⁻¹) would also suggest extensive hydrogen bonding at the carbonyl oxygen. spectroscopyonline.com

X-ray Diffraction Crystallography for Absolute Configuration and Supramolecular Architecture

While vibrational spectroscopy confirms functional groups, X-ray diffraction (XRD) on a single crystal provides the unambiguous, three-dimensional structure of a molecule at atomic resolution. recx.nocam.ac.uk This technique is the gold standard for determining bond lengths, bond angles, conformational details, and the absolute configuration of chiral centers.

To perform single-crystal XRD, a high-quality crystal of 3-Amino-4,5-dimethylhexanamide would be grown and mounted in a diffractometer. nsrrc.org.tw The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.

For 3-Amino-4,5-dimethylhexanamide, which possesses at least one chiral center (at C3), XRD analysis is crucial for determining its absolute stereochemistry. By using anomalous dispersion effects, the analysis can definitively assign the (R) or (S) configuration of each stereocenter. The analysis would also reveal the precise conformation of the hexanamide (B146200) backbone and the orientation of the dimethylpropyl group. While a specific crystal structure for 3-Amino-4,5-dimethylhexanamide is not publicly available, analysis of related amino amides demonstrates the power of the technique. mdpi.com The table below presents hypothetical, yet representative, crystallographic data that one might expect from such an analysis, based on published structures of similar small molecules. mdpi.commdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å |

| β = 98.5° | |

| Volume (V) | 1029 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.21 g/cm³ |

| R-factor | < 0.05 |

The detailed structural model obtained from XRD allows for a thorough analysis of the supramolecular architecture, which is governed by intermolecular forces, primarily hydrogen bonding. mdpi.comiucr.org The amide and amine groups in 3-Amino-4,5-dimethylhexanamide are excellent hydrogen bond donors and acceptors, and they are expected to form robust and predictable patterns, known as synthons. scirp.org

In the crystal lattice, molecules of 3-Amino-4,5-dimethylhexanamide would likely be linked together by a network of intermolecular hydrogen bonds. Common motifs for primary amides include the formation of dimers via R²₂(8) graph set notation, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. scirp.org These dimers can then be further linked into chains or sheets by additional hydrogen bonds involving the second N-H proton of the amide and the primary amine group. mdpi.comrsc.org The amine group can act as a donor to the carbonyl oxygen of a neighboring molecule, while also potentially acting as an acceptor if protonated. rsc.org

The analysis of the crystal packing reveals how these hydrogen-bonded networks and weaker van der Waals interactions guide the assembly of molecules into a stable, repeating three-dimensional lattice. osti.govmdpi.com Understanding these packing motifs is crucial as they influence key physical properties of the solid material. brad.ac.uk

Iv. Computational and Theoretical Chemistry of 3 Amino 4,5 Dimethylhexanamide

Electronic Structure and Molecular Conformation through Quantum Chemical Methods

Quantum chemical methods provide a foundational understanding of a molecule's properties at the electronic level. These calculations are performed on a single molecule, typically in a vacuum or with a simplified solvent model, to determine its most stable states and intrinsic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and, consequently, the preferred three-dimensional geometry of molecules. nih.gov For 3-Amino-4,5-dimethylhexanamide, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher. mdpi.comresearchgate.net This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy, known as the ground-state conformation.

Due to the presence of several rotatable single bonds, 3-Amino-4,5-dimethylhexanamide can exist in multiple conformations, or conformers. By systematically rotating key dihedral angles (the angles between planes defined by four connected atoms) and calculating the energy at each step, a potential energy surface or energy landscape can be generated. uwosh.edu This landscape reveals the relative energies of different conformers (e.g., gauche and anti arrangements of the alkyl backbone) and the energy barriers that must be overcome for the molecule to transition between them. Such analyses are critical for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Illustrative Table of Conformational Energies: This table shows a hypothetical energy landscape for rotation around the C3-C4 bond, illustrating how DFT calculations can quantify the stability of different conformers.

| Dihedral Angle (H-C3-C4-C5) | Conformer Description | Relative Energy (kcal/mol) |

| 60° | Gauche | 0.8 |

| 120° | Eclipsed (Transition State) | 3.5 |

| 180° | Anti | 0.0 |

| 240° | Eclipsed (Transition State) | 3.6 |

| 300° | Gauche | 0.9 |

Note: The data in this table is illustrative and represents the type of output generated from DFT calculations for conformational analysis.

Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without reliance on experimental parameters. High-level composite methods can provide highly accurate thermochemical data. acs.org For 3-Amino-4,5-dimethylhexanamide, these methods can be used to predict fundamental properties such as its standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv). irispublishers.com Such data is invaluable for understanding the molecule's stability and its behavior in chemical reactions.

Gas-phase acidity is another key property that can be determined computationally. It is defined by the Gibbs free energy change (ΔG°acid) of the deprotonation reaction in the gas phase. For 3-Amino-4,5-dimethylhexanamide, the most likely site of deprotonation would be the primary amine (–NH2) group. Calculating ΔG°acid provides a quantitative measure of the intrinsic acidity of the molecule, free from solvent effects.

Illustrative Table of Calculated Thermochemical Properties:

| Property | Calculated Value | Units |

| Standard Enthalpy of Formation (gas) | -85.5 | kcal/mol |

| Standard Entropy (gas) | 110.2 | cal/mol·K |

| Gas-Phase Acidity (ΔG°acid) | 365.1 | kcal/mol |

Note: The data in this table is hypothetical and serves to illustrate the thermochemical parameters obtained from ab initio calculations.

Once the optimized molecular geometry is obtained, quantum chemical methods can be used to predict various spectroscopic parameters. These predictions are vital for interpreting experimental spectra and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) chemical shifts (δ) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted ¹H and ¹³C chemical shifts for 3-Amino-4,5-dimethylhexanamide would be compared against experimental data to validate the computed structure.

Infrared (IR) spectroscopy frequencies and intensities can also be computed from the DFT results. rsc.org The calculation reveals the vibrational modes of the molecule, where specific frequencies correspond to the stretching, bending, or rocking of particular bonds or functional groups (e.g., C=O stretch of the amide, N-H stretch of the amine). rsc.org

Illustrative Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | 178.5 |

| C2 | 45.1 |

| C3 | 55.3 |

| C4 | 40.2 |

| C5 | 32.8 |

Note: Data is illustrative. Chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS).

Illustrative Table of Predicted IR Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3450, 3360 | Asymmetric & Symmetric Stretch |

| C-H Stretch (Alkyl) | 2960-2870 | Stretching of C-H bonds |

| C=O Stretch (Amide I) | 1685 | Carbonyl group stretching |

| N-H Bend (Amide II) | 1610 | Bending of the amide N-H bond |

Note: Data is illustrative. Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics studies isolated or small systems, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in complex environments like solutions. mdpi.com MD simulations model the movements of all atoms in a system by applying classical mechanics and a "force field"—a set of parameters that defines the energy of the system as a function of atomic positions. nih.govrsc.org

To study 3-Amino-4,5-dimethylhexanamide in solution, an MD simulation is typically set up by placing one or more molecules in a box filled with explicit solvent molecules (e.g., water or hexane). The system's evolution is then simulated for a period ranging from nanoseconds to microseconds. researchgate.net

This process allows for extensive sampling of the molecule's conformational space. nih.gov By analyzing the simulation trajectory, one can determine the probability of finding the molecule in different conformations. This reveals the conformational preferences in a specific solvent. For instance, in a polar solvent like water, conformations that can maximize hydrogen bonding with the solvent might be favored. In a non-polar solvent, intramolecular interactions or steric hindrance might play a more dominant role in determining the preferred shape.

MD simulations provide a dynamic picture of the interactions between the solute and solvent molecules. For 3-Amino-4,5-dimethylhexanamide in water, one can analyze the number and lifetime of hydrogen bonds formed between the amide and amino groups and the surrounding water molecules. rsc.org Properties like the radial distribution function can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, offering a quantitative description of the solvation shell.

The effect of pH can be studied by altering the protonation state of the molecule. eppcgs.org At low pH, the primary amino group would be protonated (–NH3+). Separate MD simulations of the protonated and neutral forms of the molecule can be run to investigate how pH changes its structure, flexibility, and interactions with the solvent. For example, the protonated form would likely engage in stronger hydrogen bonding with water, potentially altering its conformational preferences compared to the neutral form. eppcgs.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For 3-Amino-4,5-dimethylhexanamide, key processes such as its formation (amidation) and degradation (hydrolysis) can be modeled to understand the energetic and structural changes that occur.

Transition State Characterization and Reaction Barrier Calculations

The core of understanding a reaction mechanism lies in identifying the transition state (TS), which represents the highest energy point along the minimum energy reaction path. libretexts.orgsmu.edu Computationally, this is a first-order saddle point on the potential energy surface. Methods like Density Functional Theory (DFT) are employed to locate the geometry of the transition state and calculate its energy relative to the reactants. This energy difference is the activation energy (Ea) or reaction barrier, a critical parameter that dictates the reaction rate. libretexts.org

For 3-Amino-4,5-dimethylhexanamide, the hydrolysis of the amide bond would proceed through a tetrahedral intermediate following the attack of a water molecule. The transition states for the formation and breakdown of this intermediate would be characterized by specific vibrational modes corresponding to the bond-forming and bond-breaking processes.

Table 1: Illustrative Calculated Reaction Barriers for Key Reactions

This table presents hypothetical activation energies (Ea) for the acid-catalyzed hydrolysis and a possible final amidation step for 3-Amino-4,5-dimethylhexanamide, as would be determined by DFT calculations. These values are for illustrative purposes to demonstrate typical outputs of such calculations.

| Reaction | Proposed Mechanism Step | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Amide Hydrolysis | Protonation of Carbonyl Oxygen | ~5-10 |

| Amide Hydrolysis | Nucleophilic Attack by Water (TS1) | ~15-25 |

| Amide Hydrolysis | Proton Transfer | ~10-15 |

| Amide Hydrolysis | C-N Bond Cleavage (TS2) | ~20-30 |

| Amidation | Amine attack on an activated carboxyl group | ~10-20 |

Kinetic Modeling of Amidation and Hydrolysis Processes (e.g., µVTST, RRKM/Master Equation simulations)

Beyond calculating a single reaction barrier, computational kinetics aims to predict reaction rate constants (k). Transition State Theory (TST) provides a foundational method for this. libretexts.orguhasselt.be However, for reactions in the gas phase or under varying pressure conditions, more sophisticated models are necessary.

Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical model used to calculate the rate constants of unimolecular reactions. wikipedia.orgprsu.ac.inscispace.com It assumes that energy is rapidly distributed among all vibrational modes of an energized molecule before it reacts. wikipedia.org RRKM theory is particularly useful for describing the pressure dependence of reaction rates, correctly predicting the "fall-off" region where the rate transitions from first-order to second-order kinetics at low pressures. uhasselt.beprsu.ac.in These calculations require inputs from quantum chemical computations, such as the vibrational frequencies of the reactant and the transition state, and the reaction barrier height. scispace.com While Variational Transition State Theory (VTST) is common for bimolecular reactions, RRKM/Master Equation simulations are the standard for unimolecular processes that may be relevant in certain degradation pathways.

Table 2: Illustrative RRKM Kinetic Modeling Output

This table shows hypothetical unimolecular rate constants (k_uni) for a potential decomposition pathway of 3-Amino-4,5-dimethylhexanamide at a given energy, illustrating the pressure-dependent fall-off behavior predicted by RRKM theory.

| Pressure (Torr) | Temperature (K) | Calculated Rate Constant k(T,P) (s⁻¹) | Kinetic Regime |

|---|---|---|---|

| High-Pressure Limit (∞) | 500 | 1.5 x 10⁷ | First-order (TST limit) |

| 1000 | 500 | 1.1 x 10⁷ | Fall-off |

| 100 | 500 | 4.5 x 10⁶ | Fall-off |

| 10 | 500 | 9.8 x 10⁵ | Fall-off / Approaching Second-order |

| 1 | 500 | 1.2 x 10⁵ | Second-order |

Analysis of Non-Covalent Interactions and Intermolecular Forces

The conformation, crystal packing, and interaction of 3-Amino-4,5-dimethylhexanamide with other molecules are governed by non-covalent interactions. Computational analysis can quantify these forces.

Hydrogen Bonding Topology and Strength (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atomic interactions. wikipedia.org It is a powerful method for identifying and characterizing hydrogen bonds. acs.orgnih.govrsc.org In QTAIM, a bond path between a hydrogen donor and acceptor, along with a corresponding bond critical point (BCP), provides unambiguous evidence of a hydrogen bond. scielo.org.mx

The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. scielo.org.mx For hydrogen bonds, typical characteristics include low ρ(r) and a positive value for ∇²ρ(r), indicative of a closed-shell interaction. scirp.org In 3-Amino-4,5-dimethylhexanamide, intramolecular hydrogen bonds could exist between the amine (N-H) or amide (N-H) protons and the carbonyl oxygen, influencing the molecule's preferred conformation.

Table 3: Illustrative QTAIM Parameters for Potential Intramolecular Hydrogen Bonds

This table presents hypothetical QTAIM data for a bond critical point (BCP) found in a conformation of 3-Amino-4,5-dimethylhexanamide, illustrating the characterization of a weak intramolecular hydrogen bond.

| Interaction | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interpretation |

|---|---|---|---|

| Amine N-H···O=C (intramolecular) | 0.015 | +0.048 | Closed-shell interaction, characteristic of a weak to moderate strength hydrogen bond. |

| Amide N-H···O=C (intermolecular dimer) | 0.025 | +0.085 | Closed-shell interaction, characteristic of a moderate strength hydrogen bond. |

Gas-Phase Acidity and Basicity Profiles

Gas-phase acidity (GA) and gas-phase basicity (GB) are intrinsic measures of a molecule's acidic and basic strength, free from complicating solvent effects. mdpi.comnih.gov Gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the protonation reaction in the gas phase, while Proton Affinity (PA) is the negative of the enthalpy change (ΔH). nist.gov These values can be accurately computed by calculating the energies of the neutral molecule and its protonated form.

For 3-Amino-4,5-dimethylhexanamide, there are two primary sites for protonation: the nitrogen of the amino group and the oxygen of the amide carbonyl. Computational studies can determine which site is intrinsically more basic by comparing the GB or PA of the resulting conjugate acids. Typically, the amino group is expected to be the more basic site.

Table 4: Illustrative Calculated Gas-Phase Basicity and Proton Affinity

This table shows a comparison of hypothetical calculated gas-phase basicity (GB) and proton affinity (PA) values for the different basic sites in 3-Amino-4,5-dimethylhexanamide.

| Protonation Site | Calculated Proton Affinity (PA) (kcal/mol) | Calculated Gas-Phase Basicity (GB) (kcal/mol) | Comment |

|---|---|---|---|

| Primary Amine (NH₂) | ~220-225 | ~212-217 | Primary site of protonation. Higher basicity than a simple primary amine due to alkyl substitution. |

| Amide Carbonyl (C=O) | ~205-210 | ~198-203 | Less basic site due to the delocalization of the nitrogen lone pair into the carbonyl. |

Computational Approaches to Molecular Recognition and Binding (Methodological Focus)

Understanding how 3-Amino-4,5-dimethylhexanamide might interact with a biological target, such as an enzyme or receptor, is a key application of computational chemistry. scholaris.ca This field, known as molecular recognition, relies on a hierarchy of modeling techniques.

Molecular Docking: This is a computationally efficient method used to predict the preferred orientation (pose) of a ligand when bound to a receptor. Docking algorithms sample a large number of possible conformations and positions of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose. This provides a rapid, albeit approximate, view of the binding mode.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of all atoms, MD provides insights into the stability of the binding pose, the role of water molecules, and conformational changes in both the ligand and the protein upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the interactions within the binding site, especially if bond-breaking or bond-forming events are involved, QM/MM methods are employed. In this approach, the most critical part of the system (e.g., the ligand and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This hybrid approach balances accuracy with computational cost, allowing for a detailed investigation of electronic effects, charge transfer, and polarization within the context of the larger biological environment.

These methods, built upon the fundamental principles of non-covalent interactions, are essential for the rational design of molecules with specific biological activities.

Ligand Docking and Scoring Methodologies

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a larger protein receptor, to form a stable complex. nih.gov This method is crucial in structure-based drug design for virtual screening of compound libraries and for predicting the binding geometry of a ligand like 3-Amino-4,5-dimethylhexanamide in a protein's active site. nih.govschrodinger.com The process involves sampling a vast conformational space for the ligand and evaluating the energetics of each potential binding pose. schrodinger.com

Docking methodologies can be broadly categorized based on the flexibility of the receptor. In rigid receptor docking, the protein's atomic coordinates are held fixed, while the ligand is allowed to explore different conformations and orientations within the binding site. schrodinger.com More advanced methods employ flexible docking, where specific amino acid side chains in the binding pocket are allowed to move, or induced-fit docking, which accounts for more significant conformational changes in the protein upon ligand binding. nih.govschrodinger.com For amino amide systems and peptides, which can be relatively large and flexible, docking can be challenging. It is sometimes necessary to freeze amide bonds in their trans configuration to accommodate longer molecules within the docking algorithms. schrodinger.com

Once a set of potential binding poses is generated, a scoring function is used to rank them. nih.gov The goal of a scoring function is to estimate the binding affinity between the ligand and the protein for a given pose, allowing researchers to distinguish between correct binding modes and incorrect ones. acs.org These functions are classified into several types:

Force-Field-Based Scoring: These functions calculate the interaction energy based on classical molecular mechanics force fields, summing up the van der Waals and electrostatic interactions. schrodinger.com

Empirical Scoring: These are fast functions that use weighted terms representing different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for conformational strain. schrodinger.comnih.gov The weights are fitted using regression analysis on a training set of protein-ligand complexes with known binding affinities. GlideScore is a well-known example of an empirical scoring function. schrodinger.com

Knowledge-Based Scoring: These functions derive statistical potentials from a large database of known protein-ligand structures, considering the frequency of specific atom-pair contacts at different distances.

Recent advancements have led to the development of more specialized scoring functions, such as the AA-Score, which incorporates amino acid-specific interaction components for improved accuracy in predicting binding affinities. nih.gov For a comprehensive evaluation, often a combination of methods is used, such as refining docked poses with Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to improve scoring accuracy. schrodinger.comrsc.org

Table 1: Comparison of Common Molecular Docking Methodologies

| Methodology | Description | Scoring Approach | Typical Application |

|---|---|---|---|

| Rigid Receptor Docking | The protein structure is kept rigid while the ligand is flexible. This is a computationally fast approach. schrodinger.com | Often uses empirical or force-field-based scoring functions. schrodinger.com | High-throughput virtual screening of large compound libraries. schrodinger.com |

| Flexible Receptor Docking | Allows for flexibility in selected amino acid side chains within the protein's binding site. nih.gov | Can use a variety of scoring functions, often more complex to account for receptor movement. | Lead optimization, where detailed interaction analysis is required. |

| Induced Fit Docking (IFD) | Models significant conformational changes in the protein structure upon ligand binding. schrodinger.com | Typically involves a combination of docking and protein structure prediction, with scoring functions like GlideScore and Prime energies. schrodinger.com | Studying systems where the protein is known to be flexible or for accurately predicting the binding of novel scaffolds. schrodinger.com |

| Ensemble Docking | The ligand is docked against an ensemble of different protein conformations (e.g., from NMR or molecular dynamics). biorxiv.org | Scores from docking into multiple structures are combined or averaged to select the best consensus pose. | Accounts for receptor flexibility and different conformational states. biorxiv.org |

Force Field Parameterization for Amino Amide Systems

Molecular dynamics (MD) simulations use classical mechanics to model the movement of atoms and molecules over time, governed by a set of mathematical functions and associated parameters known as a force field. uiuc.edu For simulations to be accurate and meaningful, the force field must correctly describe the intramolecular and intermolecular forces of the system. nih.gov While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for natural amino acids and common molecules, they often lack parameters for novel or "unnatural" compounds like 3-Amino-4,5-dimethylhexanamide. nih.govwustl.edufrontiersin.org Therefore, specific parameterization is a critical step. uiuc.edu

The process of parameterizing a new molecule for an amino amide system generally follows a systematic procedure:

Initial Parameter Assignment: Missing force field parameters (for bond lengths, bond angles, dihedral angles, and non-bonded interactions) are initially estimated by analogy to chemically similar fragments that are already parameterized in the chosen force field (e.g., using the General Amber Force Field, GAFF). uiuc.edufrontiersin.org The amide group itself is a well-studied moiety, but its connection to the unique dimethylated alkyl chain in 3-Amino-4,5-dimethylhexanamide requires specific attention.

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the molecule or its representative fragments. nih.govfrontiersin.org These calculations provide target data for the parameterization, including:

Optimized Geometries: To determine equilibrium bond lengths and angles. frontiersin.org

Vibrational Frequencies: To derive force constants for bonds and angles.

Electrostatic Potential (ESP): To derive the partial atomic charges on each atom. nih.gov Methods like Restrained Electrostatic Potential (RESP) are commonly used to ensure chemical reasonableness and transferability. frontiersin.org

Dihedral Angle Scans: To map the potential energy surface as a function of torsion around rotatable bonds, which is then used to fit the torsional parameters. nih.gov This is especially important for the flexible side chain of 3-Amino-4,5-dimethylhexanamide.

Parameter Fitting and Refinement: The force field parameters are adjusted iteratively to reproduce the target QM data as closely as possible. nih.gov For amino amide systems, particular care is taken to correctly model the partial charges and torsional potentials of the peptide-like amide bond to maintain its planar character and rotational barrier. wustl.edu Some force fields, like CHARMM, enforce the use of small, neutral chemical groups to avoid splitting dipoles when using cutoffs for long-range electrostatic interactions. wustl.edu

The final parameterized force field should be validated by running simulations and comparing computed properties (such as density or enthalpy of vaporization for a pure liquid) against experimental data, if available. rsc.org

Table 2: Force Field Parameters for a Novel Amino Amide System

| Force Field Term | Description | Parameters to be Derived for 3-Amino-4,5-dimethylhexanamide |

|---|---|---|

| Bond Stretching | Represents the energy required to stretch or compress a covalent bond from its equilibrium length. | Equilibrium bond length (b₀) and bond force constant (kₑ) for all new bond types. uiuc.edu |

| Angle Bending | Represents the energy required to bend the angle between three bonded atoms from its equilibrium value. | Equilibrium bond angle (θ₀) and angle force constant (kₐ) for all new angle types. uiuc.edu |

| Torsional (Dihedral) | Describes the energy barrier to rotation around a bond, involving four bonded atoms. | Dihedral force constant (kφ), multiplicity (n), and phase angle (δ) for all new rotatable bonds. uiuc.edu |

| Non-Bonded Interactions | Includes van der Waals (Lennard-Jones) and electrostatic (Coulomb) interactions between atom pairs. | Partial atomic charge (q) for each atom and Lennard-Jones parameters (ε, σ) for each new atom type. |

V. Chemical Reactivity and Structure Reactivity Relationships of 3 Amino 4,5 Dimethylhexanamide

Acid-Base Properties and Protonation States of the Amino and Amide Groups

The acid-base properties of 3-Amino-4,5-dimethylhexanamide are fundamental to understanding its behavior in different chemical environments. These properties are primarily associated with the amino group, which is basic, and the amide group, which is generally considered neutral but can exhibit very weak acidic or basic properties under specific conditions.

The pKa value is a quantitative measure of the strength of an acid in solution. For 3-Amino-4,5-dimethylhexanamide, the most relevant pKa value would be that of the conjugate acid of the primary amino group (R-NH3+). This value indicates the pH at which the amino group is 50% protonated.

The amide group is significantly less basic than the amino group, with the pKa of a protonated amide being around -1. This means that extremely acidic conditions are required to protonate the amide group. Conversely, the N-H bond of the amide is very weakly acidic, with a pKa typically above 17, making it a very weak acid.

In non-aqueous media, the pKa values can differ significantly from those in water due to variations in solvent polarity, dielectric constant, and the ability of the solvent to stabilize charged species. The determination of pKa in such environments is crucial for understanding its reactivity in organic synthesis and other non-aqueous applications.

Table 1: Estimated pKa Values for the Functional Groups of 3-Amino-4,5-dimethylhexanamide in Aqueous Solution

| Functional Group | Conjugate Acid/Base | Estimated pKa Range | Predominant State at pH 7 |

| Amino Group | R-NH3+ / R-NH2 | 9 - 11 | Protonated (R-NH3+) |

| Amide Group | R-C(=O)NH3+ / R-C(=O)NH2 | ~ -1 | Neutral (R-C(=O)NH2) |

| Amide Group | R-C(=O)NH2 / R-C(=O)NH- | > 17 | Neutral (R-C(=O)NH2) |

Gas-phase acidity and basicity refer to the intrinsic acidic and basic properties of a molecule in the absence of a solvent. These measurements provide insight into the molecule's inherent electronic effects, without the complicating influence of solvation.

The gas-phase basicity of 3-Amino-4,5-dimethylhexanamide would primarily be determined by the lone pair of electrons on the nitrogen atom of the amino group. The proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase, is a common measure of gas-phase basicity. For aliphatic amines, proton affinities are typically in the range of 210-225 kcal/mol. The alkyl chain in 3-Amino-4,5-dimethylhexanamide would be expected to slightly increase the gas-phase basicity compared to smaller amines due to the polarizability of the alkyl group, which helps to stabilize the positive charge in the protonated form.

The gas-phase acidity relates to the ease with which a proton can be removed from the molecule. For 3-Amino-4,5-dimethylhexanamide, the most acidic protons are those on the amino group and the amide group. In the gas phase, the N-H protons of the amide are generally more acidic than those of the amino group.

Amide Bond Stability and Hydrolytic Degradation Pathways

The amide bond is known for its kinetic stability, which is a key feature in the structure of peptides and proteins. nih.gov This stability is due to the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov

The hydrolysis of the amide bond in 3-Amino-4,5-dimethylhexanamide results in the formation of 3-amino-4,5-dimethylhexanoic acid and ammonia (B1221849). This reaction is generally slow at neutral pH and moderate temperatures but can be accelerated under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the amide.

Increasing the temperature will increase the rate of both acid- and base-catalyzed hydrolysis, as it provides the necessary activation energy for the reaction to occur.

Enzymes, such as proteases and amidases, can catalyze the hydrolysis of amide bonds with high efficiency and specificity. nih.gov While it is not known if specific enzymes exist that would act on 3-Amino-4,5-dimethylhexanamide, the general mechanism of enzymatic amide hydrolysis involves the activation of the amide bond by the enzyme's active site. nih.gov For instance, serine proteases utilize a catalytic triad (B1167595) of amino acid residues (serine, histidine, and aspartate) to facilitate the nucleophilic attack of a serine hydroxyl group on the amide carbonyl carbon. nih.gov The specificity of such enzymes is determined by the binding pocket, which recognizes the structure of the substrate.

Stereoselectivity and Regioselectivity in Chemical Reactions

The stereochemistry of 3-Amino-4,5-dimethylhexanamide can play a significant role in its chemical reactivity. The molecule contains multiple stereocenters, which means that it can exist as different stereoisomers.

Stereoselectivity: In reactions involving 3-Amino-4,5-dimethylhexanamide, a chiral reagent or catalyst may react preferentially with one stereoisomer over another. Similarly, if the compound itself is used as a chiral starting material, it can direct the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer of the product.

Regioselectivity: The presence of two different nucleophilic nitrogen atoms (in the amino and amide groups) and multiple C-H bonds presents the possibility of regioselective reactions. For example, in an acylation reaction, the more nucleophilic amino group would be expected to react preferentially over the less nucleophilic amide group. The specific reaction conditions and reagents employed will ultimately determine the regiochemical outcome.

Control of Diastereomeric and Enantiomeric Outcomes in Derivatization

The presence of a stereocenter at the C3 position makes 3-amino-4,5-dimethylhexanamide a valuable chiral building block. Derivatization of either the amino or the amide group can proceed with varying degrees of stereoselectivity, influenced by the reaction conditions and the nature of the reagents employed.

Diastereoselective Derivatization: When reacting with a chiral reagent, the inherent chirality of 3-amino-4,5-dimethylhexanamide can lead to the formation of diastereomers in unequal ratios. The steric hindrance imposed by the dimethylhexyl group plays a significant role in directing the approach of the incoming reagent. For instance, acylation of the amino group with a chiral acyl chloride can favor the formation of one diastereomer over the other due to preferential attack from the less hindered face of the molecule. The choice of solvent and temperature can further influence the diastereomeric excess.